molecular formula C20H24O4 B14264192 Di-tert-butyl naphthalene-2,3-dicarboxylate CAS No. 184633-80-5

Di-tert-butyl naphthalene-2,3-dicarboxylate

Cat. No.: B14264192
CAS No.: 184633-80-5
M. Wt: 328.4 g/mol
InChI Key: FKUONLGVVPFYJQ-UHFFFAOYSA-N
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Description

Di-tert-butyl naphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C20H24O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two tert-butyl ester groups attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl naphthalene-2,3-dicarboxylate can be synthesized through esterification reactions involving naphthalene-2,3-dicarboxylic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl naphthalene-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The ester groups may facilitate binding to hydrophobic pockets within proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl naphthalene-1,2-dicarboxylate
  • Di-tert-butyl naphthalene-2,6-dicarboxylate
  • Di-tert-butyl naphthalene-1,4-dicarboxylate

Uniqueness

Di-tert-butyl naphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it particularly valuable in synthetic applications and materials science .

Properties

CAS No.

184633-80-5

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

ditert-butyl naphthalene-2,3-dicarboxylate

InChI

InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-11-13-9-7-8-10-14(13)12-16(15)18(22)24-20(4,5)6/h7-12H,1-6H3

InChI Key

FKUONLGVVPFYJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC(C)(C)C

Origin of Product

United States

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